molecular formula C7H7KO4S B12783833 Potassium 2-methyl-1-phenol-4-sulfonate CAS No. 6291-03-8

Potassium 2-methyl-1-phenol-4-sulfonate

Cat. No.: B12783833
CAS No.: 6291-03-8
M. Wt: 226.29 g/mol
InChI Key: POWKHRJJRAVEJD-UHFFFAOYSA-M
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Description

Potassium 2-methyl-1-phenol-4-sulfonate, also known as potassium 4-hydroxy-3-methylbenzenesulfonate, is an organic compound with the molecular formula C7H7KO4S. It is a potassium salt of a sulfonated phenol derivative. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-methyl-1-phenol-4-sulfonate typically involves the sulfonation of 2-methylphenol (o-cresol) followed by neutralization with potassium hydroxide. The general steps are as follows:

    Sulfonation: 2-methylphenol is reacted with sulfuric acid to introduce the sulfonic acid group at the para position relative to the hydroxyl group. [ \text{C}_7\text{H}_8\text{O} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_7\text{H}_7\text{O}_4\text{S}\text{H} + \text{H}_2\text{O} ]

    Neutralization: The resulting sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt. [ \text{C}_7\text{H}_7\text{O}_4\text{S}\text{H} + \text{KOH} \rightarrow \text{C}_7\text{H}_7\text{KO}_4\text{S} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

    Continuous Sulfonation: Using a continuous reactor to ensure consistent sulfonation of 2-methylphenol.

    Neutralization and Crystallization: The sulfonic acid is neutralized with potassium hydroxide, and the product is crystallized out of the solution.

    Purification: The crystallized product is purified through recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-methyl-1-phenol-4-sulfonate undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The sulfonate group can be reduced under specific conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced sulfonate derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Potassium 2-methyl-1-phenol-4-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in biochemical assays and as a component in buffer solutions.

    Medicine: Investigated for its potential therapeutic properties and used in the formulation of certain pharmaceuticals.

    Industry: Utilized in the manufacture of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium 2-methyl-1-phenol-4-sulfonate involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity. The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    Potassium 4-hydroxybenzenesulfonate: Lacks the methyl group, making it less hydrophobic.

    Potassium 2-hydroxy-3-methylbenzenesulfonate: Similar structure but with different substitution patterns.

    Potassium 4-methylbenzenesulfonate: Lacks the hydroxyl group, affecting its reactivity.

Uniqueness

Potassium 2-methyl-1-phenol-4-sulfonate is unique due to the presence of both the hydroxyl and methyl groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications.

Properties

CAS No.

6291-03-8

Molecular Formula

C7H7KO4S

Molecular Weight

226.29 g/mol

IUPAC Name

potassium;4-hydroxy-3-methylbenzenesulfonate

InChI

InChI=1S/C7H8O4S.K/c1-5-4-6(12(9,10)11)2-3-7(5)8;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1

InChI Key

POWKHRJJRAVEJD-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[O-])O.[K+]

Origin of Product

United States

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